AhR Agonist Potency: 6-Methylindole Scaffold Differentiated from 5-Methyl and Unsubstituted Analogs
The 6-methylindole substructure, which defines the target compound, acts as a partial agonist of the human AhR with an EMAX of 91% relative to 5 nM dioxin. This activity is distinct from the 5-methylindole analog, which exhibits a different AhR activation profile, and from the 3-methylindole isomer, which functions as an antagonist (IC50 19 µM) [1]. This functional switch—from agonism to antagonism—depending solely on the methyl group position demonstrates that the 6-methyl substitution is a critical determinant of AhR-mediated transcriptional activity.
3-methylindole: antagonist IC50 19 µM
| Evidence Dimension | AhR transcriptional activation (EMAX relative to 5 nM dioxin) |
|---|---|
| Target Compound Data | 6-Methylindole substructure: EMAX = 91% |
| Comparator Or Baseline | 4-Methylindole: EMAX = 134%; 7-Methoxyindole: EMAX = 80%; 3-Methylindole: Antagonist IC50 = 19 µM |
| Quantified Difference | 6-Me-indole demonstrates a unique partial agonist profile distinct from the antagonist activity of 3-Me-indole |
| Conditions | Human AhR reporter gene assay in HepG2 cells; data expressed as % of maximal 5 nM dioxin response |
Why This Matters
For researchers studying AhR-mediated toxicity or immunomodulation, the 6-methyl isomer provides a specific agonist tool distinct from the antagonist or inactive profiles of other positional isomers, ensuring target-specific pathway activation rather than blockade.
- [1] Vyhlídalová, B., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 94(4), 1127-1135. View Source
